Unii-tmu55hjt4G

Description

UNII-TMU55HJT4G (CAS 905306-69-6) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Structurally, it is identified as (5-methoxypyridin-2-yl)methanamine, featuring a pyridine ring substituted with a methoxy group at position 5 and a methylamine group at position 2 . Key properties include:

- Solubility: Highly water-soluble, with "very soluble" classification in aqueous solutions.

- Absorption and Bioactivity: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) penetration.

- Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation).

Synthetic routes for this compound include:

Reaction of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide, yielding 30% product .

Use of HATU coupling reagent with (5-methoxypyridin-2-yl)methanamine in tetrahydrofuran, achieving 69% yield .

Properties

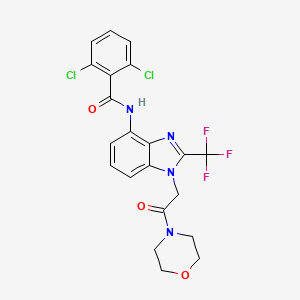

Molecular Formula |

C21H17Cl2F3N4O3 |

|---|---|

Molecular Weight |

501.3 g/mol |

IUPAC Name |

2,6-dichloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzimidazol-4-yl]benzamide |

InChI |

InChI=1S/C21H17Cl2F3N4O3/c22-12-3-1-4-13(23)17(12)19(32)27-14-5-2-6-15-18(14)28-20(21(24,25)26)30(15)11-16(31)29-7-9-33-10-8-29/h1-6H,7-11H2,(H,27,32) |

InChI Key |

RTHOPSXWRARNMK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC(=C3N=C2C(F)(F)F)NC(=O)C4=C(C=CC=C4Cl)Cl |

Synonyms |

2,6-dichloro-N-(1-(2-(4-morpholinyl)-2-oxoethyl)-2-(trifluoromethyl)-1H-benzimidazol-4-yl)benzamide FR177995 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications:

| Property | UNII-TMU55HJT4G | Compound A |

|---|---|---|

| Methoxy Position | Position 5 | Position 4 |

| Electronic Effects | Electron-donating group at position 5 | Electron-donating group at position 4 |

| Solubility | Very water-soluble | Likely reduced solubility due to altered polarity |

| Bioactivity | Non-BBB permeable | Potential BBB penetration (inferred from structural analogs) |

The positional isomerism of the methoxy group (5 vs. For instance, Compound A’s methoxy group at position 4 may enhance lipophilicity, enabling moderate BBB penetration compared to this compound .

Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride

Key Differences and Implications:

| Property | This compound | Compound B |

|---|---|---|

| Side Chain | Methylamine (-CH₂NH₂) | Ethylamine (-CH₂CH₂NH₂·HCl) |

| Molecular Weight | 138.17 g/mol | 188.65 g/mol |

| Solubility | Neutral pH solubility | Enhanced solubility in acidic conditions (due to HCl salt) |

| Synthetic Yield | Up to 69% | Likely lower yield due to salt formation |

The elongation of the side chain in Compound B introduces a hydrochloride salt, improving solubility in polar solvents but increasing molecular weight. This modification may reduce GI absorption efficiency compared to this compound .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : Positional isomerism and side-chain length critically influence solubility and bioactivity.

- Data Gaps: Limited experimental data on Compound A and B’s spectral characterization (e.g., NMR, LC-MS) and pharmacokinetic profiles. Future studies should prioritize these analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.